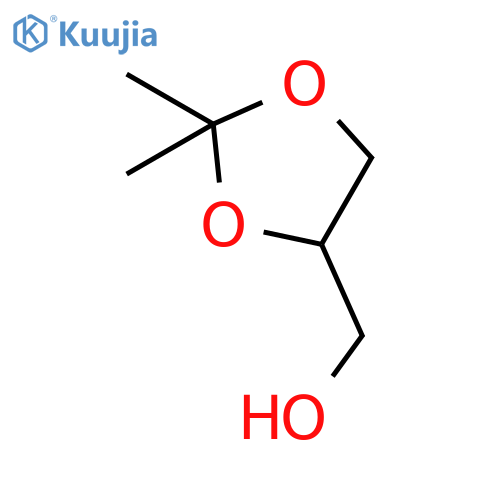Cas no 22323-82-6 ((S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol)
(S)-(+)-2,2-ジメチル-1,3-ジオキソラン-4-メタノールは、光学活性なジオキソラン誘導体であり、キラルな合成中間体として広く利用されています。この化合物は、高い立体選択性を有し、医薬品や天然物合成における不斉合成反応において重要な役割を果たします。特に、保護基としての機能やキラルビルディングブロックとしての有用性が特徴です。安定性が高く、取り扱いが容易なため、実験室規模から工業生産まで幅広く適用可能です。また、その特異的な立体構造は、生体活性分子の構築において優れた選択肢を提供します。

22323-82-6 structure
商品名:(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol 化学的及び物理的性質
名前と識別子
-
- (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol
- 1,3-Dioxolane-4-methanol, 2,2-dimethyl-, (S)-
- D-1,2-O-ISOPROPYLIDENE-SN-GLYCEROL
- D-(+)-1,2-ISOPROPYLIDENEGLYCEROL
- D-ALPHA,BETA-ISOPROPYLIDENEGLYCEROL
- ISOPROPYLIDENEGLYCEROL (S)-(+)-1,2-O-
- 1,2-ISOPROPYLIDENE-SN-GLYCEROL
- 1,2-O-ISOPROPYLIDENE-SN-GLYCEROL
- (S)-(+)-1,2-O-ISOPROPYLIDENEGLYCEROL
- S-(+)-(2,2-DIMETHYL-[1,3]DIOXOLAN-4-YL)-METHANOL
- (S)-(+)-2,2-DIMETHYL-4-HYDROXYMETHYL-1,3-DIOXOLANE
- (S)-2,2-DIMETHYL 4-HYDROXYMETHYL-1,3-DIOXOLANE
- (S)-2,3-ISOPROPYLIDENE GLYCEROL
- S-(-)-2,3-O-ISOPROPYLIDENEGLYCEROL
- S-(+)-2,3-O-ISOPROPYLIDENEGLYCEROL
- (S)-GLYCEROL ACETONIDE
- (S)-(+)-SOLKETAL
- (S)-(+)-1,2-Isopropylideneglycerol
- D-Glycerol-acetonide
- S-Glycerol
- 1,3-Dioxolane-4-methanol, 2,2-dimethyl-, (4S)-
- (+)-2,3-O-Isopropylidene-sn-glycerol
- S-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol
- (S)-(+)-2,3-O-Isopropylideneglycerol
- 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane
- s-glycerol acetonide
- [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
- (S)-Solketal
- (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol
- RNVYQYLELCKWAN-YFKPBYRVSA-N
- (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol
- D-Acetone glycerol
- (S)-Glycerol-acetonide
- (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methan
-
- MDL: MFCD00063239
- インチ: 1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1
- InChIKey: RNVYQYLELCKWAN-YFKPBYRVSA-N
- ほほえんだ: O1[C@@]([H])(C([H])([H])O[H])C([H])([H])OC1(C([H])([H])[H])C([H])([H])[H]
- BRN: 80118
計算された属性
- せいみつぶんしりょう: 132.07900
- どういたいしつりょう: 132.078644
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.7
- 疎水性パラメータ計算基準値(XlogP): -0.2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 不明2。密度(g/ml、25/4℃)
- 密度みつど: 1.07 g/mL at 25 °C(lit.)
- ふってん: 90°C/20mmHg(lit.)
- フラッシュポイント: 華氏温度:194°f
摂氏度:90°c - 屈折率: n20/D 1.434(lit.)
- すいようせい: miscible
- あんていせい: Stable. Flammable. Incompatible with oxidizing agents.
- PSA: 38.69000
- LogP: 0.13020
- ひせんこうど: 11 º (c=5, CH3OH)
- マーカー: 5213
- 光学活性: [α]20/D +13.5°, neat
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol セキュリティ情報
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H227
- 警告文: P210-P280-P370+P378-P403+P235-P501
- WGKドイツ:1
- 危険カテゴリコード: S 24/25:肌と目の接触を防ぐ。
- セキュリティの説明: S24/25
- 福カードFコード:10
- RTECS番号:JI0400000
- セキュリティ用語:S24/25
- ちょぞうじょうけん:2-8°C
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol 税関データ
- 税関コード:29329970
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005347-1g |
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol |
22323-82-6 | 98% | 1g |
¥27 | 2024-05-24 | |
| eNovation Chemicals LLC | D522561-10g |
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol |
22323-82-6 | 98% | 10g |
$225 | 2024-08-03 | |
| eNovation Chemicals LLC | D402234-500g |
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol |
22323-82-6 | 97% | 500g |
$700 | 2024-06-05 | |
| Apollo Scientific | OR40067-5g |
(4S)-(+)-2,2-Dimethyl-4-(hydroxymethyl)-1,3-dioxolane |
22323-82-6 | 98% | 5g |
£15.00 | 2025-02-20 | |
| Apollo Scientific | OR40067-25g |
(4S)-(+)-2,2-Dimethyl-4-(hydroxymethyl)-1,3-dioxolane |
22323-82-6 | 98% | 25g |
£29.00 | 2025-02-20 | |
| ChemScence | CS-W013415-25g |
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol |
22323-82-6 | 99.15% | 25g |
$42.0 | 2022-04-27 | |
| ChemScence | CS-W013415-100g |
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol |
22323-82-6 | 99.15% | 100g |
$155.0 | 2022-04-27 | |
| Ambeed | A138506-1g |
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol |
22323-82-6 | 98% | 1g |
$5.0 | 2025-02-26 | |
| Enamine | EN300-86444-0.05g |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
22323-82-6 | 95% | 0.05g |
$19.0 | 2024-05-21 | |
| TRC | D472635-5g |
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol |
22323-82-6 | 5g |
$81.00 | 2023-05-18 |
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:22323-82-6)(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol
注文番号:LE2267
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:42
価格 ($):discuss personally
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol 関連文献
-
Thomas Markowski,Simon Drescher,Annette Meister,Alfred Blume,Bodo Dobner Org. Biomol. Chem. 2014 12 3649
-
Elton L. Borges,Thiago J. Peglow,Márcio S. Silva,Caroline G. Jacoby,Paulo H. Schneider,Eder J. Lenard?o,Raquel G. Jacob,Gelson Perin New J. Chem. 2016 40 2321
-
Ram A. Vishwakarma,Stefanie Vehring,Anuradha Mehta,Archana Sinha,Thomas Pomorski,Andreas Herrmann,Anant K. Menon Org. Biomol. Chem. 2005 3 1275
-
4. Lipase-catalysed transesterification in the preparation of optically active solketalEero V?nttinen,Liisa T. Kanerva J. Chem. Soc. Perkin Trans. 1 1994 3459
-
Jing Jin,Sandro Guidi,Zahra Abada,Zacharias Amara,Maurizio Selva,Michael W. George,Martyn Poliakoff Green Chem. 2017 19 2439
22323-82-6 ((S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol) 関連製品
- 14347-78-5((R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol)
- 4770-00-7(3-cyano-4-nitroindole)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
推奨される供給者
Amadis Chemical Company Limited
(CAS:22323-82-6)(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol

清らかである:99%/99%
はかる:500g/1kg
価格 ($):497.0/845.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:22323-82-6)S-丙酮缩甘油

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ



